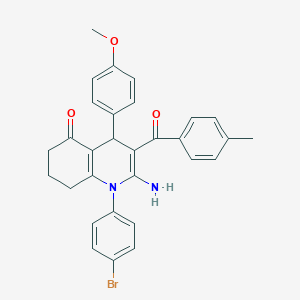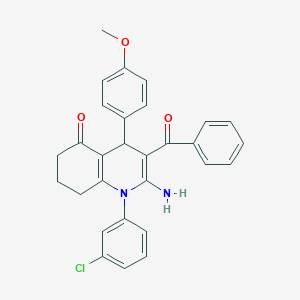![molecular formula C21H24N2O4 B304395 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidines. It has been the focus of many scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to decrease the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities, which make it a promising compound for further research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Direcciones Futuras
There are several future directions for the research of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One of the directions is to further investigate its mechanism of action to optimize its use. Another direction is to explore its potential use as a drug delivery system. In addition, it would be interesting to study its effects on other inflammatory mediators and enzymes. Finally, it would be beneficial to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is a promising compound that has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. However, further research is needed to fully understand its mechanism of action and optimize its use.
Métodos De Síntesis
The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction between 4-ethoxybenzaldehyde and 3-methoxyphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with maleic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a drug delivery system.
Propiedades
Nombre del producto |
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-9-7-16(8-10-17)23-20(24)14-19(21(23)25)22-12-11-15-5-4-6-18(13-15)26-2/h4-10,13,19,22H,3,11-12,14H2,1-2H3 |
Clave InChI |
ZGDKRMHVGBBXBE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















